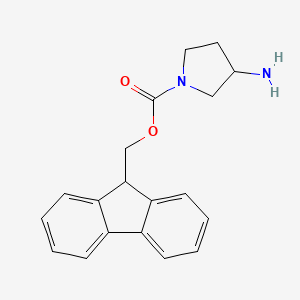

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate

Description

(9H-Fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate is a fluorenylmethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative featuring a primary amino group at the 3-position of the pyrrolidine ring. The Fmoc group (C15H13O2) serves as a protective moiety for amines, widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine . The compound is available as a hydrochloride salt (CAS: 811841-92-6) , enhancing its solubility in polar solvents.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWKNNDZLLBHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373371 | |

| Record name | 1-N-Fmoc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813412-37-2 | |

| Record name | 1-N-Fmoc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of (9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate typically follows a multi-step synthetic route involving:

- Protection of the amino group on 3-aminopyrrolidine with the Fmoc group.

- Formation of the carboxylate ester with the fluorenylmethoxycarbonyl moiety.

The key step is the introduction of the Fmoc protecting group onto the amino functionality of the pyrrolidine ring.

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 3-aminopyrrolidine | Commercially available or synthesized | Free amine substrate |

| 2 | Fmoc Protection of Amino Group | React 3-aminopyrrolidine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate | Typically performed in an organic solvent like dichloromethane or DMF at 0–25 °C to control reaction rate and minimize side reactions |

| 3 | Purification | Extraction and chromatographic purification (e.g., silica gel column chromatography) | Ensures removal of unreacted reagents and by-products |

This method is consistent with classical Fmoc protection protocols used in amino acid and amino compound synthesis.

Alternative Preparation via Mixed Anhydride Method

An alternative approach involves the mixed anhydride method, where the amino acid derivative is first converted into a mixed anhydride intermediate, which then reacts with sodium azide or other nucleophiles to form azide intermediates. Subsequent reduction and Fmoc protection yield the target compound. This method is more common in the synthesis of Fmoc amino acid azides but can be adapted for related compounds.

Industrial Scale Synthesis

Industrial production of this compound employs:

- Automated peptide synthesizers for controlled addition of Fmoc groups.

- Continuous flow reactors to optimize reaction kinetics and scalability.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield.

Reaction Conditions and Reagents

| Reagent | Role | Typical Conditions | Comments |

|---|---|---|---|

| Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fmoc group donor | 0–25 °C, organic solvent (DCM, DMF) | Reacts with free amine to form Fmoc-protected amine |

| Triethylamine (TEA) or Sodium Bicarbonate | Base to neutralize HCl formed | Stoichiometric or slight excess | Prevents acid-catalyzed side reactions |

| Organic Solvent (e.g., DCM, DMF) | Reaction medium | Anhydrous conditions preferred | Solubilizes reagents and substrates |

| Purification solvents | For extraction and chromatography | Varies | Ensures product isolation |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is standard for purification.

- Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.

- HPLC: Used especially in industrial settings for purity assessment.

Research Findings and Notes

- The Fmoc protection is highly selective for primary and secondary amines, making it ideal for protecting the 3-amino group on pyrrolidine without affecting other functional groups.

- Reaction temperature control is critical to avoid side reactions such as over-alkylation or decomposition of Fmoc-Cl.

- The compound’s stability under mild basic conditions allows for selective deprotection during peptide synthesis, which is a key advantage in multi-step synthetic sequences.

- Industrial methods emphasize scalability and reproducibility, often employing continuous flow chemistry and automated systems to maintain consistent quality.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fmoc Protection | Fmoc-Cl, TEA, DCM/DMF | 0–25 °C, 1–4 h | Simple, well-established, high selectivity | Requires careful temperature control |

| Mixed Anhydride Method | Mixed anhydride intermediate, NaN3 | Variable, multi-step | Useful for azide intermediates, versatile | More complex, multi-step |

| Industrial Automated Synthesis | Automated synthesizers, continuous flow | Optimized for scale | High yield, purity, reproducibility | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile involved .

Scientific Research Applications

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural Features :

- Pyrrolidine core : A five-membered saturated ring with nitrogen, contributing to conformational rigidity.

- 3-Amino substituent: A primary amine (–NH2) at the 3-position, enabling further functionalization (e.g., acylation, alkylation).

- Fmoc protection : Ensches stability during synthetic workflows.

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Reactivity and Stability

- Amino vs. Hydroxyl Groups: The 3-amino group in the target compound is more nucleophilic than the hydroxyl group in analogs like 948551-28-8, enabling direct acylation or coupling reactions without prior activation . However, the amino group’s basicity may require pH-controlled handling.

- Steric Effects : The hydroxymethyl-substituted analog (951625-98-2) exhibits reduced reactivity in bulky environments due to steric hindrance .

- Ring Size : Piperidine derivatives (e.g., compound 11 in ) offer greater conformational flexibility compared to pyrrolidine, impacting binding affinity in bioactive molecules .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, whereas hydroxylated analogs (e.g., 948551-28-8) are more soluble in organic solvents like dichloromethane .

- Melting Points : Related Fmoc-protected compounds exhibit melting points between 141–154°C (e.g., compound 11 in ), suggesting similar thermal stability for the target compound .

Biological Activity

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate is a compound that has attracted considerable interest in the fields of medicinal chemistry and biological research. Its unique structural characteristics, including a fluorenyl group and a pyrrolidine ring, position it as a potential candidate for various therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from diverse research studies.

The molecular formula of this compound is C19H20N2O2, with a molecular weight of 308.37 g/mol. Its structure allows for versatile modifications, making it a valuable compound in various research domains. The compound's synthesis typically involves the reaction of 9H-fluorene-9-methanol with 3-aminopyrrolidine-1-carboxylic acid, often facilitated by coupling agents like DCC and catalysts such as DMAP.

Target Interactions

Research indicates that this compound may interact with specific biomolecules, particularly in proteomics research. It is hypothesized to act as an alanine derivative, participating in biochemical pathways relevant to cellular functions.

Biochemical Pathways

The compound's mechanism of action is linked to its ability to modulate pathways involving amino acids and their derivatives. Its stability at room temperature suggests potential for practical applications in laboratory settings.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of related compounds, suggesting that derivatives of pyrrolidine may exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound were screened using the Bovine Serum Albumin (BSA) denaturation technique, demonstrating promising results in inhibiting inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to active sites of specific enzymes, potentially leading to therapeutic effects against diseases such as cancer and inflammation .

Case Study 1: Synthesis and Evaluation

A study detailed the synthesis of several analogues of this compound and their biological evaluations. The synthesized compounds were tested for their anti-inflammatory activities, revealing that certain modifications enhanced their efficacy compared to standard anti-inflammatory drugs like Diclofenac .

Case Study 2: Molecular Modeling

In another investigation, molecular dynamics simulations were conducted to understand the interactions between this compound and target proteins. The results indicated stable interactions with key residues in the binding sites, suggesting a mechanism through which the compound may exert its biological effects .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 308.37 g/mol | Anti-inflammatory | Potential therapeutic applications |

| (9H-fluoren-9-yl)methyl 3-amino-pyrrolidine hydrochloride | Similar | Varies by substitution | Affects solubility and reactivity |

| Other pyrrolidine derivatives | Varies | Anti-cancer properties | Structure-dependent activity |

Q & A

Q. What are the key steps in synthesizing (9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

- Functional group protection : The 3-aminopyrrolidine nitrogen is protected using fluorenylmethyloxycarbonyl (Fmoc) groups under anhydrous conditions to prevent side reactions .

- Coupling reactions : Carbodiimide-based reagents (e.g., DCC or EDC) are used to activate the carboxylate group for esterification. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically influence yield .

- Deprotection and purification : Final deprotection may involve piperidine or TFA, followed by HPLC or column chromatography to isolate the product (>95% purity) .

Optimization focuses on minimizing racemization (using chiral catalysts) and controlling reaction kinetics via real-time monitoring (e.g., TLC or LC-MS) .

Q. How is the compound characterized for structural confirmation and purity?

- NMR spectroscopy : H and C NMR are used to verify the Fmoc group (δ ~7.7–7.3 ppm for aromatic protons) and pyrrolidine backbone (δ ~3.5–4.0 ppm for N-CH) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 337.4 for CHNO) .

- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles to validate stereochemistry .

Q. What are the primary applications of this compound in peptide synthesis?

The Fmoc group serves as a temporary protecting agent for amines during solid-phase peptide synthesis (SPPS):

- Selective deprotection : Piperidine (20% in DMF) removes the Fmoc group while preserving other functional groups (e.g., tert-butyl esters) .

- Compatibility with automated synthesis : Its stability under basic conditions enables iterative coupling cycles in SPPS workflows .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve racemic mixtures?

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., 3-aminopyrrolidine enantiomers) with Fmoc-Cl in asymmetric synthesis .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers under isocratic conditions (hexane:IPA 90:10) .

- Circular dichroism (CD) : Detects optical activity in solution, correlating with enantiomeric excess (ee >98%) .

Q. What strategies mitigate side reactions (e.g., diketopiperazine formation) during peptide chain elongation?

- Steric hindrance : Incorporate bulky residues (e.g., Aib) adjacent to the Fmoc-protected amine to prevent cyclization .

- Low-temperature coupling : Perform reactions at 4°C to slow intramolecular amide bond formation .

- Kinetic monitoring : Use MALDI-TOF MS to detect truncated sequences and adjust coupling times .

Q. How does computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., proteases) by analyzing hydrogen bonds between the pyrrolidine amine and catalytic residues .

- MD simulations : Assess stability of Fmoc-peptide conjugates in lipid bilayers to design membrane-permeable prodrugs .

- QM/MM calculations : Evaluate the electronic effects of the Fmoc group on transition states in enzymatic reactions .

Q. How are contradictory crystallographic data resolved when analyzing derivatives of this compound?

- Multi-model refinement : SHELXL iteratively tests alternative conformers for disordered Fmoc groups, using R-factor convergence (<5%) as a criterion .

- Twinned data correction : Apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections in twinned crystals .

- Validation tools : CheckPlaton identifies outliers in bond angles/distances, ensuring compliance with Cambridge Structural Database norms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.